molecular formula C9H14Cl2N4 B14452618 (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine CAS No. 76108-81-1

(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine

Cat. No.: B14452618
CAS No.: 76108-81-1
M. Wt: 249.14 g/mol
InChI Key: NVWABGIEYVKRIE-UHFFFAOYSA-N
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Description

(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or chloroform, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product is a substituted triazine derivative with the amine group replacing one of the chlorine atoms .

Scientific Research Applications

Chemistry

In chemistry, (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of other triazine derivatives, which are important in the development of dyes, herbicides, and pharmaceuticals .

Biology and Medicine

In biology and medicine, this compound has been studied for its potential use as a drug precursor. Triazine derivatives are known for their antimicrobial and anticancer properties, and this compound is no exception .

Industry

Industrially, the compound is used in the production of flame retardants and UV stabilizers. Its ability to form stable complexes with various substrates makes it valuable in the manufacture of materials that require enhanced durability and resistance to degradation .

Mechanism of Action

The mechanism of action of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine involves its interaction with nucleophilic sites on target molecules. The triazine ring acts as an electrophilic center, allowing the compound to react with nucleophiles such as amines, thiols, and hydroxyl groups. This interaction can lead to the formation of stable covalent bonds, which is the basis for its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical performance and stability under various conditions .

Properties

CAS No.

76108-81-1

Molecular Formula

C9H14Cl2N4

Molecular Weight

249.14 g/mol

IUPAC Name

4,6-dichloro-N-(2-methylpentan-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H14Cl2N4/c1-4-5-9(2,3)15-8-13-6(10)12-7(11)14-8/h4-5H2,1-3H3,(H,12,13,14,15)

InChI Key

NVWABGIEYVKRIE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)NC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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